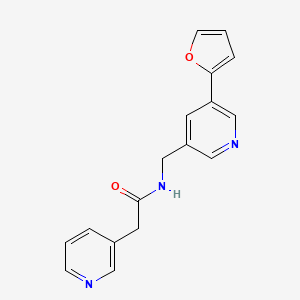

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide

Description

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide is a heterocyclic compound featuring a pyridin-3-ylacetamide backbone substituted with a furan-2-yl-pyridin-3-ylmethyl group. The structure combines dual pyridine moieties and a furan heterocycle, which may confer unique electronic and steric properties.

Properties

IUPAC Name |

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2-pyridin-3-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c21-17(8-13-3-1-5-18-9-13)20-11-14-7-15(12-19-10-14)16-4-2-6-22-16/h1-7,9-10,12H,8,11H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCAUANNBJAISD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(=O)NCC2=CC(=CN=C2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the furan-pyridine intermediate: This step involves the reaction of a furan derivative with a pyridine derivative under specific conditions, such as the presence of a base and a solvent like dichloromethane.

Introduction of the acetamide group: The intermediate is then reacted with an acetamide derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The pyridine rings can be reduced to piperidine derivatives.

Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Furanones and other oxidized derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.

Comparison with Similar Compounds

Structural Analogues in SARS-CoV-2 Main Protease Inhibition

Several pyridine-containing acetamides exhibit binding affinities better than −22 kcal/mol for viral proteases. Key analogues include:

- 2-(3-cyanophenyl)-N-(pyridin-3-yl)acetamide (5RGZ): Features a 3-cyanophenyl group instead of furan. The pyridine ring interacts with HIS163, while the linker forms hydrogen bonds with ASN142 and GLN189 .

- 2-(5-chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide (5RH1) : Substitutes furan with a thiophene ring. The sulfur atom may enhance lipophilicity but reduce hydrogen-bonding capacity compared to furan’s oxygen .

- N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide : The furan-pyridine hybrid likely occupies a similar lateral pocket but may exhibit distinct electronic effects due to furan’s electron-rich nature.

Table 1: Binding Interaction Comparison

Substituent Effects on Molecular Properties

Halogen and Fluorine Substitutions

- 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(pyridin-3-yl)methyl]acetamide (CAS 478063-80-8) : Incorporates chloro and trifluoromethyl groups, increasing molecular weight (329.7 g/mol) and lipophilicity. These substituents may enhance metabolic stability but reduce solubility compared to the furan-containing target compound.

- N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide (CAS 571949-21-8) : Adds a triazole-thioether group, which could improve binding via π-π stacking but introduce steric hindrance.

Table 2: Molecular Property Comparison

Biological Activity

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure that combines furan and pyridine moieties, which are known for their biological significance. The synthesis typically involves multi-step organic reactions, including the formation of furan and pyridine intermediates followed by coupling reactions to yield the final product.

Synthetic Route Overview

-

Synthesis of Furan Intermediate :

- Reagents : Furan, bromine.

- Conditions : Room temperature, solvent (e.g., dichloromethane).

- Reaction : Bromination of furan to produce 2-bromofuran.

-

Synthesis of Pyridine Intermediate :

- Reagents : Pyridine, formaldehyde, hydrogen cyanide.

- Conditions : Acidic medium, reflux.

- Reaction : Formation of 3-(pyridin-3-yl)propanenitrile.

-

Coupling Reaction :

- The furan and pyridine intermediates are coupled to form this compound.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have shown that the compound has effective minimum inhibitory concentration (MIC) values against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

| Enterococcus faecalis | 11.29 |

These findings suggest that the compound may serve as a potential candidate for developing new antibacterial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Mechanistic studies reveal that it may inhibit cell proliferation by interfering with specific signaling pathways involved in cancer cell growth.

-

Mechanism of Action :

- The compound likely interacts with enzymes and receptors critical for cell signaling.

- It may induce apoptosis in cancer cells by disrupting mitochondrial function.

-

Case Studies :

- In a study involving various cancer cell lines, this compound demonstrated IC50 values ranging from 10 µM to 25 µM, indicating significant cytotoxicity against these cells.

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Preliminary toxicity studies indicate that the compound exhibits acceptable safety margins in normal cell lines, making it a promising candidate for further development.

Q & A

Basic: What are the established synthetic routes for N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Alkylation of intermediates like 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-thione) with α-chloroacetamides in the presence of KOH .

- Step 2: Condensation reactions (e.g., Paal-Knorr) to modify substituents on the triazole or pyridine rings .

- Step 3: Final purification via column chromatography or recrystallization. Confirm purity using TLC and elemental analysis .

Basic: How is the structural identity of this compound confirmed in experimental settings?

Answer:

- Spectroscopic Methods:

- 1H NMR/IR/LC-MS: To verify functional groups and molecular connectivity .

- Elemental Analysis: Validate empirical formula .

- Crystallography: Single-crystal X-ray diffraction (using SHELX programs) resolves 3D geometry and hydrogen bonding .

Advanced: How can computational methods predict the biological activity of this compound?

Answer:

- PASS Algorithm: Predicts potential biological targets (e.g., enzyme inhibition) based on structural descriptors .

- Molecular Docking: Simulate binding affinities with proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite. Focus on pyridine and acetamide interactions with active sites .

- MD Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories .

Advanced: What strategies resolve contradictions in reaction yield data during synthesis?

Answer:

- Design of Experiments (DoE): Use factorial designs to isolate variables (e.g., temperature, catalyst loading) affecting yield .

- In Situ Monitoring: Employ techniques like FTIR or HPLC to track intermediate formation and optimize stepwise efficiency .

- Replicate Studies: Conduct ≥3 independent syntheses to identify outliers and validate reproducibility .

Advanced: How can researchers address discrepancies in spectroscopic data interpretation?

Answer:

- 2D NMR (COSY, HSQC): Resolve overlapping signals in complex regions (e.g., pyridine/furan protons) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks with <2 ppm error .

- Comparative Analysis: Cross-reference with structurally analogous compounds (e.g., N-(3-methylpyridin-2-yl) derivatives) to validate assignments .

Advanced: What methodologies improve solubility and bioavailability for in vivo studies?

Answer:

- Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to the acetamide moiety .

- Co-Crystallization: Use co-formers (e.g., succinic acid) to enhance aqueous solubility .

- Nanoparticle Encapsulation: Employ PLGA-based carriers for controlled release .

Advanced: How to design assays for evaluating anti-inflammatory or antimicrobial activity?

Answer:

- In Vitro Assays:

- Anti-inflammatory: Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages (IC50 calculations) .

- Antimicrobial: Use microdilution assays against Gram± bacteria (e.g., S. aureus, E. coli) to determine MIC values .

- In Vivo Models: Utilize rat carrageenan-induced edema or murine sepsis models for efficacy validation .

Advanced: What analytical techniques quantify degradation products under stress conditions?

Answer:

- Forced Degradation Studies: Expose the compound to heat (40–80°C), UV light, and acidic/alkaline conditions .

- UPLC-QTOF-MS: Identify degradation products and propose pathways (e.g., hydrolysis of the acetamide bond) .

- Kinetic Modeling: Calculate degradation rate constants (k) using Arrhenius plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.